Dihydrosanguinarine

Overview

Description

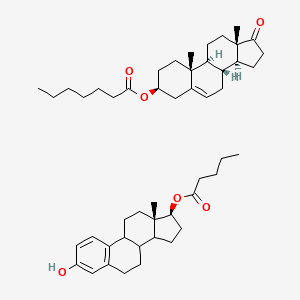

Dihydrosanguinarine is a benzylisoquinoline alkaloid (BIA) that is a part of a large class of plant secondary metabolites, which includes various pharmaceuticals. Its significance lies in its potential for the synthesis in microbial hosts, which could transform the industrial production and research into BIAs. The synthesis of this compound in yeast has demonstrated the feasibility of producing high-value alkaloids in microbial systems, showcasing its importance beyond traditional extraction methods from plants (Fossati et al., 2014).

Synthesis Analysis

This compound's synthesis involves reconstituting a 10-gene plant pathway in Saccharomyces cerevisiae, allowing for its production from (R,S)-norlaudanosoline. This synthetic approach also yields side-products N-methylscoulerine and N-methylcheilanthifoline, demonstrating the complex nature of its synthesis (Fossati et al., 2014).

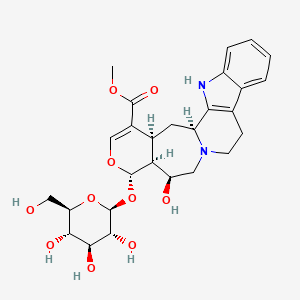

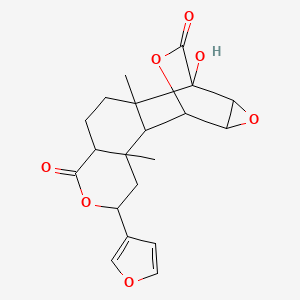

Molecular Structure Analysis

The molecular structure of this compound, which includes the iminium cation and alkanolamine forms, plays a crucial role in its bioactivity. Computational studies have provided insights into the photogeneration from this compound and its conversion into the active drug sanguinarine, highlighting its structural flexibility and reactive potential under physiological conditions (Scoditti et al., 2022).

Chemical Reactions and Properties

This compound's chemical properties, including its ability to suppress pancreatic cancer cells via regulation of mut-p53/WT-p53 and the Ras/Raf/Mek/Erk pathway, demonstrate its pharmacological action. The compound's interaction with cellular signaling pathways indicates its potential for therapeutic applications in cancer treatment (Wu et al., 2019).

Physical Properties Analysis

The acid-base behavior of this compound, including its interaction with various acids and inert electrolytes, affects its optical properties and bioactivity. Understanding these interactions is crucial for its application in biological systems and pharmaceutical formulations (Absolínová et al., 2009).

Chemical Properties Analysis

This compound's ability to undergo enzymatic transformations, such as 10-hydroxylation and 10-O-methylation, is pivotal in the biosynthesis of related alkaloids. These transformations highlight the compound's reactive nature and its potential as a precursor in the synthesis of other biologically active molecules (De-Eknamkul et al., 1992).

Scientific Research Applications

Photogeneration and Cytotoxicity Mechanism : DHSAN can be photoactivated to convert into the active drug sanguinarine (SAN), which has potential in photodynamic therapy for cancer treatment due to its ability to induce cell apoptosis and cause DNA conformational changes (Scoditti et al., 2022).

Synthetic Production in Yeast : The successful synthesis of DHSAN in Saccharomyces cerevisiae demonstrates the feasibility of microbial production of high-value alkaloids, which could transform industrial production of such compounds (Fossati et al., 2014).

High Production in Cell Cultures : Cell cultures derived from Papaver bracteatum strains have been shown to produce DHSAN as a major alkaloid, indicating the potential for large-scale production through biotechnological methods (Hook et al., 1988).

Anticancer Properties : DHSAN has been found to suppress pancreatic cancer cells by regulating specific cellular pathways and inducing cell cycle arrest and apoptosis, suggesting its potential as a therapeutic agent for cancer treatment (Wu et al., 2019).

Antiparasitic Efficacy : DHSAN shows promising antiparasitic activity against Ichthyophthirius multifiliis, a pathogen affecting freshwater fish, indicating its potential use in veterinary medicine (Yao et al., 2011).

Antifungal Activity : Research has revealed the antifungal properties of DHSAN against various plant pathogenic fungi, suggesting its use in agriculture for controlling fungal diseases (Feng et al., 2011).

Metabolism Studies : Studies on rat liver microsomes have contributed to understanding the metabolism of DHSAN, important for its application in drug development and toxicological studies (Sun Zhi-liang, 2012).

Anti-Hepatitis B Virus Activity : The preparation and evaluation of DHSAN for its inhibitory effect against Hepatitis B Virus suggest its potential therapeutic application in treating viral infections (He Rui-jie, 2012).

Mechanism of Action

Target of Action

Dihydrosanguinarine (DHSA) is a benzophenanthridine alkaloid that has been found to interact with several targets. The primary targets of DHSA include the epidermal growth factor receptor (EGFR) , tyrosine-protein kinase Lck , and receptor tyrosine-protein kinase Erbb2 . These proteins play crucial roles in cell signaling pathways, influencing cell growth, differentiation, and survival.

Mode of Action

DHSA interacts with its targets in various ways. It has been shown to downregulate the expression of mut-p53 protein and upregulate the expression of EGFR . Additionally, it has been found to inhibit the RAS/Raf/MEK/ERK pathway , which is involved in cell proliferation and survival . These interactions lead to changes in cell behavior, including the induction of apoptosis and cell cycle arrest .

Biochemical Pathways

DHSA affects several biochemical pathways. It has been found to influence the NF-kappa B and calcium signaling pathways . The NF-kappa B pathway plays a key role in immune responses, inflammation, and cell survival, while the calcium signaling pathway is involved in various cellular processes, including muscle contraction, neurotransmitter release, and cell growth .

Pharmacokinetics

The pharmacokinetics of DHSA involve its absorption, distribution, metabolism, and excretion (ADME). It has been found that DHSA undergoes enterohepatic cycling , reaching maximum concentration in plasma within the first or second hour following administration . It is also cleared from the body relatively quickly, with plasma levels dropping to zero after 12 or 18 hours .

Safety and Hazards

Future Directions

properties

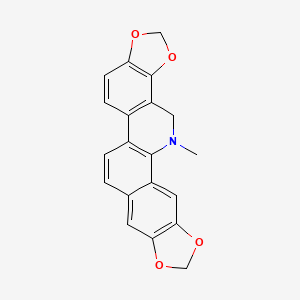

IUPAC Name |

24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(13),2,4(8),9,11,14(22),15,17(21)-octaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO4/c1-21-8-15-12(4-5-16-20(15)25-10-22-16)13-3-2-11-6-17-18(24-9-23-17)7-14(11)19(13)21/h2-7H,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIUHLXZTZWTVFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2=C(C=CC3=C2OCO3)C4=C1C5=CC6=C(C=C5C=C4)OCO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00189627 | |

| Record name | Dihydrosanguinarine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00189627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3606-45-9 | |

| Record name | Dihydrosanguinarine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3606-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydrosanguinarine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003606459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydrosanguinarine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00189627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihydrosanguinarine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHYDROSANGUINARINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3H1ZKG80F7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.